4-chloro-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]benzamide
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Overview
Description
4-chloro-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]benzamide is an organic compound that features a benzamide core substituted with a 4-chloro group and a 3-(4-chloro-1H-pyrazol-1-yl)propyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]benzamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions to form the pyrazole ring.
Substitution on the pyrazole ring: The pyrazole ring is then chlorinated using a chlorinating agent such as thionyl chloride.
Formation of the propyl linker: The chlorinated pyrazole is reacted with 3-bromopropylamine to introduce the propyl linker.
Formation of the benzamide core: The final step involves the reaction of the propyl-linked pyrazole with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy derivatives or other substituted products.
Scientific Research Applications
4-chloro-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-chloro-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-[3-(4-methoxy-1H-pyrazol-1-yl)propyl]benzamide
- 4-chloro-N-[3-(4-fluoro-1H-pyrazol-1-yl)propyl]benzamide
- 4-chloro-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]benzamide
Uniqueness
4-chloro-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]benzamide is unique due to the presence of two chloro substituents, which can influence its reactivity and biological activity. The specific arrangement of these substituents can lead to distinct interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H13Cl2N3O |
---|---|
Molecular Weight |
298.16 g/mol |
IUPAC Name |
4-chloro-N-[3-(4-chloropyrazol-1-yl)propyl]benzamide |
InChI |
InChI=1S/C13H13Cl2N3O/c14-11-4-2-10(3-5-11)13(19)16-6-1-7-18-9-12(15)8-17-18/h2-5,8-9H,1,6-7H2,(H,16,19) |
InChI Key |
ZNKOBIINDJGWDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCN2C=C(C=N2)Cl)Cl |
Origin of Product |
United States |
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